molecular formula C8H12F3NO B2858236 6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane CAS No. 2248417-66-3

6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane

Cat. No.: B2858236
CAS No.: 2248417-66-3
M. Wt: 195.185
InChI Key: FQFUURLNVPZYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[25]octane is a synthetic organic compound characterized by the presence of a trifluoroethyl group, an oxa-azaspiro structure, and a unique spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane typically involves the reaction of a suitable azaspiro compound with a trifluoroethylating agent. One common method involves the use of 2,2,2-trifluoroethyl trifluoromethanesulfonate as the trifluoroethylating agent. The reaction is carried out in a solvent such as dichloroethane (DCE) under controlled temperature conditions, typically around 80°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic activation of bis(2,2,2-trifluoroethyl) phosphite with Hf(IV) have been explored to improve selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroethyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions, forming new ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its spirocyclic framework can be utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to degradation.

    Industrial Chemistry: The compound can be used as a building block for synthesizing more complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The spirocyclic structure may also enable the compound to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2,2-Trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane is unique due to its spirocyclic structure combined with a trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry, materials science, and industrial processes.

Properties

IUPAC Name

6-(2,2,2-trifluoroethyl)-1-oxa-6-azaspiro[2.5]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)5-12-3-1-7(2-4-12)6-13-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFUURLNVPZYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.